N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide
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Overview
Description
N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide is a complex organic compound that features a combination of fluorophenyl, sulfonyl, furan, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Furan Moiety: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antiviral, and anti-inflammatory activities.
Chemical Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.
Materials Science: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the furan and pyrrole rings can participate in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound has a similar furan moiety and is used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Indole Derivatives: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities.
Uniqueness
N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide is unique due to its combination of fluorophenyl, sulfonyl, furan, and pyrrole moieties, which provide a diverse range of chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H23FN2O5S |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C22H23FN2O5S/c1-14-15(2)25(13-17-5-3-11-29-17)21(24-22(26)19-6-4-12-30-19)20(14)31(27,28)18-9-7-16(23)8-10-18/h3,5,7-11,19H,4,6,12-13H2,1-2H3,(H,24,26) |
InChI Key |
FUMRZPVVNMSUGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3CCCO3)CC4=CC=CO4)C |
Origin of Product |
United States |
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